5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione
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Overview
Description
5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxy group, an allyl group, and a dithiole-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione typically involves the reaction of 2-methoxy-4-(prop-2-en-1-yl)phenol with sulfur-containing reagents. One common method is the reaction of the phenol derivative with carbon disulfide and a base, followed by cyclization to form the dithiole-thione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiole-thione ring to dithiol or thiol derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy and allyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and solvents like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiol, thiol derivatives.
Substitution: Various substituted phenyl and dithiole-thione derivatives.
Scientific Research Applications
5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Eugenol: 2-Methoxy-4-(prop-2-en-1-yl)phenol, known for its antimicrobial and antioxidant properties.
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, similar to eugenol but with a different position of the double bond.
Thymoquinone: A compound with a similar dithiole-thione structure, known for its anticancer and anti-inflammatory activities.
Uniqueness
5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione is unique due to its combination of a methoxy group, an allyl group, and a dithiole-thione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
113201-62-0 |
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Molecular Formula |
C13H12OS3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-(2-methoxy-4-prop-2-enylphenyl)dithiole-3-thione |
InChI |
InChI=1S/C13H12OS3/c1-3-4-9-5-6-10(11(7-9)14-2)12-8-13(15)17-16-12/h3,5-8H,1,4H2,2H3 |
InChI Key |
PYPXDYGCTVECEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)C2=CC(=S)SS2 |
Origin of Product |
United States |
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